molecular formula C49H98O2 B14384916 Methyl octatetracontanoate CAS No. 88265-63-8

Methyl octatetracontanoate

Cat. No.: B14384916
CAS No.: 88265-63-8
M. Wt: 719.3 g/mol
InChI Key: ZRSYDEMJJGAJBT-UHFFFAOYSA-N
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Description

Methyl octatetracontanoate is an ester compound formed from the reaction of octatetracontanoic acid and methanol. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound is a long-chain ester, which makes it particularly interesting for various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octatetracontanoate can be synthesized through the esterification of octatetracontanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, where it is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl octatetracontanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to octatetracontanoic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol, octatetracontanol.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Another alcohol in the presence of a base catalyst like sodium methoxide.

Major Products:

    Hydrolysis: Octatetracontanoic acid and methanol.

    Reduction: Octatetracontanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl octatetracontanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its long-chain structure.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl octatetracontanoate primarily involves its interaction with biological membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help in the controlled release of active pharmaceutical ingredients.

Comparison with Similar Compounds

Methyl octatetracontanoate can be compared with other long-chain esters such as:

    Methyl hexadecanoate (palmitate): A shorter chain ester with similar properties but less hydrophobic.

    Methyl octadecanoate (stearate): Another long-chain ester but with a slightly shorter chain length.

    Methyl eicosanoate (arachidate): A long-chain ester with a chain length between that of palmitate and stearate.

Uniqueness: this compound’s exceptionally long chain length distinguishes it from other esters, providing unique properties such as higher melting points and greater hydrophobicity. These characteristics make it particularly suitable for specialized applications in industry and research.

Properties

CAS No.

88265-63-8

Molecular Formula

C49H98O2

Molecular Weight

719.3 g/mol

IUPAC Name

methyl octatetracontanoate

InChI

InChI=1S/C49H98O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49(50)51-2/h3-48H2,1-2H3

InChI Key

ZRSYDEMJJGAJBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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